molecular formula C22H17BrN2 B1268528 2-Bromo-1-trityl-1H-imidazole CAS No. 67478-47-1

2-Bromo-1-trityl-1H-imidazole

Cat. No. B1268528
CAS RN: 67478-47-1
M. Wt: 389.3 g/mol
InChI Key: CSRUMYQPYPNDPR-UHFFFAOYSA-N
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Description

2-Bromo-1-trityl-1H-imidazole is an organic compound belonging to the imidazole class of heterocyclic compounds. It is a versatile building block used in a variety of organic synthesis applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its potential use in medicinal chemistry, as it has been found to possess a variety of pharmacological activities.

Scientific Research Applications

  • Synthesis of Fluorinated Histamine Derivatives : The compound "2-Bromo-1-trityl-1H-imidazole" is utilized in the synthesis of side-chain-fluorinated histamines. This process involves the addition of "FBr" to 1-trityl-4-vinyl-1H-imidazole, leading to the production of 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole, which is then converted to beta-fluorohistamine and beta,beta-difluorohistamine (Dolenský & Kirk, 2001).

  • Synthesis of 2-Aminoimidazoles : Another application is in the synthesis of 2-amino-1,5-disubstituted and 2-amino-1,4,5-trisubstituted imidazoles. This is achieved through guanylation of 1-amidino-3-trityl-thioureas followed by reaction with α-bromo ketones to yield 2-tritylaminoimidazoles (Kaila et al., 2009).

  • Catalytic Synthesis of 2,4,5-Trisubstituted-1H-Imidazoles : The compound is also important in the Bronsted acidic ionic liquid catalyzed synthesis of 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions, offering an eco-friendly protocol with excellent yields and a cleaner reaction profile (Banothu et al., 2017).

  • Computational Study on Nucleophilic Substitution Reactions : There's also research exploring the computational study of nucleophilic substitution reactions involving imidazole and various 2-bromo-1-arylethanone derivatives. This includes density functional theory (DFT) calculations on chemical species involved in these reactions (Erdogan & Erdoğan, 2019).

  • Synthesis of Novel Imidazoles as Antimicrobial Agents : Additionally, this compound plays a role in synthesizing novel imidazoles with potent antimicrobial properties. These synthesized derivatives have shown significant activity against various microbes (Narwal et al., 2012).

  • Development of Polyfunctional Macroinitiators : The brominated form of this compound is used in the creation of polyfunctional macroinitiators for the polymerization of 2-ethyl-2-oxazoline, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers (Yuan et al., 2011).

properties

IUPAC Name

2-bromo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRUMYQPYPNDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347135
Record name 2-Bromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67478-47-1
Record name 2-Bromo-1-(triphenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67478-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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